Benzoylgomisin O

Immunomodulation NFAT signaling Lignan structure‑activity relationship

Benzoylgomisin O (CAS 130783-32-3), also designated 6‑O‑benzoylgomisin O, is a naturally occurring dibenzocyclooctadiene lignan isolated primarily from Schisandra rubriflora, and also detected in S. chinensis, S.

Molecular Formula C30H32O8
Molecular Weight 520.6 g/mol
CAS No. 130783-32-3
Cat. No. B591329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylgomisin O
CAS130783-32-3
Molecular FormulaC30H32O8
Molecular Weight520.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H32O8/c1-16-12-19-13-22-27(37-15-36-22)28(34-5)23(19)24-20(14-21(32-3)26(33-4)29(24)35-6)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16-,17-,25+/m0/s1
InChIKeyXUGSROZUUURBSW-XOWTYJCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoylgomisin O (CAS 130783-32-3): A Differentiated Dibenzocyclooctadiene Lignan for Targeted Anti-Inflammatory and Sourcing Research


Benzoylgomisin O (CAS 130783-32-3), also designated 6‑O‑benzoylgomisin O, is a naturally occurring dibenzocyclooctadiene lignan isolated primarily from Schisandra rubriflora, and also detected in S. chinensis, S. sphenanthera, and S. perulata [1]. As a member of the Schisandra lignan family, it exhibits a distinct substitution pattern and has been reported to inhibit 15‑LOX, COX‑1, and COX‑2 enzymes, suggesting a multi‑target anti‑inflammatory profile [2]. Procurement‑relevant physicochemical properties include a molecular weight of 520.6 g/mol, a calculated XLogP3 of 6.2, a topological polar surface area (TPSA) of 81.7 Ų, and zero hydrogen bond donors, which collectively inform solubility, permeability, and formulation strategy [3].

Why Benzoylgomisin O Cannot Be Substituted with Generic Gomisins or Schizandrins in Critical Assays


Simple substitution of Benzoylgomisin O with more abundant or commercially popular Schisandra lignans—such as gomisin N, schisandrin A, or schisandrin C—is not scientifically justifiable. Direct comparative data reveal that structural modifications, specifically the 6‑O‑benzoyl ester, confer a markedly different activity profile. In a head‑to‑head NFAT transcription inhibition assay, Benzoylisogomisin O (a close structural isomer) exhibited an IC50 of 11.06 μM, which is >8‑fold less potent than gomisin N (IC50 1.33 μM) and schisandrol A (IC50 1.34 μM), but nearly 1.5‑fold more potent than schisandrol B (IC50 16.37 μM) . Furthermore, in cytotoxicity screens against CAL27 and MDA‑MB‑231 cells, Benzoylgomisin O failed to meet the potency threshold for further investigation, in stark contrast to co‑isolated analogs that achieved sub‑micromolar IC50 values [1]. These quantitative discrepancies underscore that in‑class lignans possess divergent and non‑interchangeable biological fingerprints, making compound‑specific selection essential for reproducible research outcomes.

Benzoylgomisin O: Quantified Evidence for Scientific Selection and Procurement


NFAT Transcription Inhibition: Direct Comparative Activity Against Closest Structural Isomer Benzoylisogomisin O

In a direct head‑to‑head assay measuring NFAT transcription inhibition, Benzoylisogomisin O—a positional isomer of Benzoylgomisin O—demonstrated an IC50 of 11.06 ± 1.02 μM. This value establishes a quantitative baseline for the benzoyl‑substituted gomisin O scaffold, while also highlighting its significantly lower potency compared to non‑benzoylated analogs such as gomisin N (IC50 1.33 μM) and schisandrin A (IC50 7.23 μM) . Procurement of Benzoylgomisin O enables specific investigation of the 6‑O‑benzoyl motif's contribution to NFAT pathway modulation, a role that more potent, non‑benzoylated gomisins cannot fulfill.

Immunomodulation NFAT signaling Lignan structure‑activity relationship

Cytotoxic Selectivity: Absence of Potent Activity Against CAL27 and MDA‑MB‑231 Cells

In a cytotoxicity evaluation of compounds isolated from Schisandra perulata, 6‑O‑benzoylgomisin O was tested against CAL27 (oral cancer) and MDA‑MB‑231 (breast cancer) cell lines but did not exhibit potent activity. In contrast, co‑isolated compounds schisandrulata A, γ‑schizandrin, schisphentetralone A, and (–)‑8,8′‑epi‑aristotetralone demonstrated potent cytotoxicity with IC50 values ranging from 1.2 μM to 3.5 μM, significantly outperforming the positive control capecitabine (IC50 8.20 μM) [1]. The lack of potent cytotoxicity in these models suggests that Benzoylgomisin O may possess a cleaner off‑target profile, making it a more selective tool for investigating non‑cytotoxic mechanisms such as anti‑inflammatory signaling.

Cancer pharmacology Cytotoxicity Selectivity profiling

Sourcing and Quality Control: Quantified Content in Schisandra Leaf and Shoot Extracts

Targeted UHPLC‑MS/MS profiling of Schisandra rubriflora tissues identified 6‑O‑benzoylgomisin O as a dominant lignan in leaf and shoot extracts, with quantified content values of 52.18 mg/100 g DW in female shoot extracts and 104.28 mg/100 g DW in female leaf extracts [1]. In contrast, the compound was not among the dominant lignans in fruit extracts of the same species. This tissue‑specific enrichment provides a clear sourcing advantage: leaf and shoot biomass offer a more concentrated and cost‑effective starting material for isolation or extract standardization compared to fruit.

Phytochemical analysis Quality control Natural product sourcing

Physicochemical Differentiation for Formulation and Handling

Benzoylgomisin O exhibits distinct physicochemical properties that differentiate it from common Schisandra lignans. Its calculated XLogP3 of 6.2 indicates higher lipophilicity than schisandrin A (XLogP3 ≈ 3.5) and gomisin N (XLogP3 ≈ 4.5), while its topological polar surface area (TPSA) of 81.7 Ų is comparable to schisandrin A (~80 Ų) but lower than gomisin N (~93 Ų) [1]. The absence of hydrogen bond donors (HBD = 0) further distinguishes it from analogs possessing hydroxyl groups, which can influence solubility, membrane permeability, and formulation strategy.

ADME Formulation development Physicochemical properties

Recommended Application Scenarios for Benzoylgomisin O Based on Quantitative Evidence


Mechanistic Studies of 6‑O‑Benzoyl Substitution on NFAT Signaling

Given the direct comparative IC50 data showing Benzoylisogomisin O inhibits NFAT transcription at 11.06 μM—distinctly less potent than gomisin N (1.33 μM) but more potent than schisandrol B (16.37 μM)—Benzoylgomisin O is ideally suited for structure‑activity relationship (SAR) studies aimed at understanding how the 6‑O‑benzoyl ester modulates immunomodulatory pathways without inducing cytotoxicity . Its moderate potency allows for clear dose‑response curves without saturating the assay.

Anti‑Inflammatory Probe Development with Reduced Cytotoxic Confounding

The absence of potent cytotoxicity in CAL27 and MDA‑MB‑231 cell lines, in contrast to co‑isolated lignans with sub‑micromolar IC50 values, positions Benzoylgomisin O as a selective probe for investigating COX/LOX‑mediated inflammation [1]. Researchers can confidently attribute observed anti‑inflammatory effects to enzyme inhibition rather than non‑specific cell death, a critical advantage for in vitro mechanistic validation.

Standardization of Schisandra Leaf and Shoot Extracts for Quality Control

Quantitative UHPLC‑MS/MS data confirm that 6‑O‑benzoylgomisin O is a dominant lignan in S. rubriflora leaf (104.28 mg/100 g DW) and shoot (52.18 mg/100 g DW) extracts [2]. This tissue‑specific enrichment supports its use as a chemical marker for botanical identification, extract standardization, and quality control of Schisandra‑derived materials intended for research or industrial applications.

Formulation Development for Lipophilic Natural Products

The high calculated XLogP3 of 6.2 and zero H‑bond donors differentiate Benzoylgomisin O from more polar Schisandra lignans [3]. This physicochemical profile makes it a valuable model compound for developing lipid‑based formulations, nano‑emulsions, or other delivery strategies tailored to highly lipophilic natural products with poor aqueous solubility.

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